Product packaging for beta-Cyanoethyl phosphorodichloridite(Cat. No.:CAS No. 76101-30-9)

beta-Cyanoethyl phosphorodichloridite

Cat. No.: B043553
CAS No.: 76101-30-9
M. Wt: 171.95 g/mol
InChI Key: ZSJQVOIPLQDHCE-UHFFFAOYSA-N
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Description

beta-Cyanoethyl phosphorodichloridite is a critical phosphitylating reagent extensively used in the automated solid-phase synthesis of oligonucleotides. Its primary research value lies in its role as a key precursor for the generation of nucleoside phosphoramidites, the building blocks essential for constructing DNA and RNA sequences. The mechanism of action involves the highly reactive P(III) center of the dichloridite, which undergoes a chlorophosphite-amine exchange reaction with a protected nucleoside, yielding the corresponding beta-cyanoethyl nucleoside phosphoramidite. A significant advantage of this reagent is the incorporation of the beta-cyanoethyl (CNEt) protecting group on the phosphate moiety. This group is stable under the acidic conditions used for detritylation but is rapidly removed under mild basic conditions (e.g., aqueous ammonia) during the final deprotection step of the synthesized oligonucleotide chain. This orthogonality is crucial for high-yielding synthesis. Consequently, this compound is indispensable in molecular biology, genetics, and drug discovery for applications including gene synthesis, PCR primer production, antisense oligonucleotide development, and the creation of probes for diagnostic assays. Its use ensures efficient and reliable oligonucleotide assembly, making it a cornerstone reagent for any research program in synthetic nucleic acid chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2NOP B043553 beta-Cyanoethyl phosphorodichloridite CAS No. 76101-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dichlorophosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJQVOIPLQDHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226983
Record name beta-Cyanoethyl phosphorodichloridite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76101-30-9
Record name Phosphorodichloridous acid, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76101-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Cyanoethyl phosphorodichloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Cyanoethyl phosphorodichloridite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for β Cyanoethyl Phosphorodichloridite

Established Synthetic Pathways for β-Cyanoethyl Phosphorodichloridite

The primary methods for synthesizing β-Cyanoethyl phosphorodichloridite involve the reaction of a phosphorus-containing electrophile with 3-hydroxypropionitrile (B137533).

The most common and well-established method for preparing β-Cyanoethyl phosphorodichloridite is the reaction between 3-hydroxypropionitrile (also known as ethylene (B1197577) cyanohydrin) and an excess of phosphorus trichloride (B1173362) (PCl₃). This reaction is typically performed in an inert solvent, such as dichloromethane, and often in the presence of a base to act as a scavenger for the hydrochloric acid (HCl) byproduct. The use of a base, such as pyridine (B92270) or a tertiary amine, helps to drive the reaction to completion and prevent unwanted side reactions.

The general reaction involves the nucleophilic attack of the hydroxyl group of 3-hydroxypropionitrile on a phosphorus atom of phosphorus trichloride, leading to the displacement of a chloride ion. This process is repeated, although the reaction is controlled to favor the formation of the desired dichloridite. The product is typically isolated and purified by vacuum distillation to remove the excess phosphorus trichloride and other volatile impurities.

Table 1: Reaction Conditions for Synthesis via Phosphorus Trichloride

Parameter Conditions
Reactants 3-Hydroxypropionitrile, Phosphorus Trichloride
Solvent Dichloromethane or other inert solvents
Base (HCl Scavenger) Pyridine or other tertiary amines
Temperature Controlled, often low to moderate

| Purification | Vacuum Distillation |

An alternative synthetic route involves the use of phosphorus oxychloride (POCl₃) instead of phosphorus trichloride. Phosphorus oxychloride is generally less reactive than phosphorus trichloride, which can offer better control over the reaction. The fundamental reaction principle remains similar, with the hydroxyl group of 3-hydroxypropionitrile (cyanoethyl alcohol) reacting with the phosphorus center.

However, the use of phosphorus oxychloride introduces a phosphoryl group (P=O) and results in the formation of β-cyanoethyl phosphorodichloridate , not the phosphorodichloridite . The presence of the oxygen double-bonded to the phosphorus atom fundamentally changes the nature of the resulting compound. Therefore, this pathway is not suitable for the direct synthesis of β-Cyanoethyl phosphorodichloridite.

Advanced Considerations in β-Cyanoethyl Phosphorodichloridite Synthesis

Achieving high purity and yield of β-Cyanoethyl phosphorodichloridite necessitates careful control over reagents and reaction parameters.

The purity of the final product is highly dependent on the quality of the starting materials, particularly the 3-hydroxypropionitrile and phosphorus trichloride. The presence of water in the reaction mixture is highly detrimental, as it can react with both the phosphorus trichloride and the desired product, leading to the formation of various phosphorus acid byproducts. Therefore, all reagents and solvents must be rigorously dried before use.

Common impurities in the final product can include unreacted starting materials, the HCl byproduct if not effectively scavenged, and side products from reactions with water. Effective purification, primarily through fractional distillation under reduced pressure, is essential to remove these impurities. The purity of the distilled product is often assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure and identify any residual impurities.

Optimizing reaction conditions is critical for maximizing the yield and selectivity of β-Cyanoethyl phosphorodichloridite. Key parameters that are often adjusted include the reaction temperature, the stoichiometry of the reactants, and the choice of solvent and base.

Lowering the reaction temperature can help to control the reactivity and minimize the formation of side products. The molar ratio of phosphorus trichloride to 3-hydroxypropionitrile is also a crucial factor; using a significant excess of phosphorus trichloride can help to drive the reaction towards the desired dichloridite product and minimize the formation of the corresponding phosphite (B83602) esters. The choice of base and solvent can also influence the reaction rate and the ease of product isolation.

Table 2: Parameters for Optimization

Parameter Influence on Synthesis
Temperature Controls reaction rate and minimizes side products.
Reactant Stoichiometry Excess PCl₃ favors the desired product.
Solvent Affects solubility and reaction kinetics.

| Base | Scavenges HCl to drive the reaction forward. |

Derivatization Strategies Utilizing β Cyanoethyl Phosphorodichloridite

Synthesis of β-Cyanoethyl Protected Nucleoside Phosphoramidites

The β-cyanoethyl protecting group is fundamental in modern oligonucleotide synthesis, primarily due to its stability during the synthesis cycle and its facile removal under mild basic conditions. β-Cyanoethyl phosphorodichloridite is a key starting material for creating the phosphoramidite (B1245037) monomers used in this process.

Preparation of 5′-O-N-Protected Deoxynucleoside-3′-O-β-Cyanoethyl-N,N-Dialkylamino/N-Morpholinophosphoramidites

A significant application of β-cyanoethyl phosphorodichloridite is in the synthesis of 5′-O-N-protected deoxynucleoside-3′-O-β-cyanoethyl-N,N-dialkylamino/N-morpholinophosphoramidites. nih.govbohrium.comresearchgate.net These compounds are stable, active deoxynucleoside phosphates essential for automated DNA synthesis on solid supports like controlled pore glass. nih.govbohrium.comresearchgate.netnih.gov The synthesis involves reacting the intermediate, dichloro-β-cyanoethoxyphosphine, which can be prepared free from phosphorus trichloride (B1173362) (PCl₃) contamination, with the appropriate secondary amine. nih.govbohrium.comresearchgate.net

The process yields various phosphoramidites by using different amines, such as N,N-dimethylamine, N,N-diisopropylamine, and N-morpholine. nih.govbohrium.com Among these, the monomers derived from β-cyanoethyl monochloro N,N-diisopropylaminophosphoramidites are often favored for their performance in oligonucleotide synthesis. nih.govbohrium.comresearchgate.netnih.gov A key advantage of this methodology is the streamlined deprotection process; the cleavage of the oligonucleotide from the polymer support, N-deacylation, and the removal of the β-cyanoethyl group from the phosphate (B84403) triester can all be accomplished in a single step using concentrated aqueous ammonia (B1221849). nih.govbohrium.comresearchgate.netnih.gov

Amine UsedResulting Phosphoramidite TypeApplication
N,N-Dimethylamine5′-O-N-Protected Deoxynucleoside-3′-O-β-Cyanoethyl-N,N-DimethylaminophosphoramiditeAutomated DNA Synthesis
N,N-Diisopropylamine5′-O-N-Protected Deoxynucleoside-3′-O-β-Cyanoethyl-N,N-DiisopropylaminophosphoramiditeAutomated DNA Synthesis (Favored)
N-Morpholine5′-O-N-Protected Deoxynucleoside-3′-O-β-Cyanoethyl-N-MorpholinophosphoramiditeAutomated DNA Synthesis

In Situ Preparation Methods for Deoxyribonucleoside Phosphoramidites

The stability of phosphoramidites, particularly guanosine derivatives, can be a concern during storage, as they are susceptible to degradation through oxidation and hydrolysis. nih.gov To overcome the challenges associated with the limited stability of phosphoramidites in solution on automated synthesizers, in situ preparation methods have been developed. nih.gov These methods involve the rapid, on-demand synthesis of the phosphoramidite monomers immediately before their use in the coupling step of oligonucleotide synthesis. nih.gov

One approach involves using a phosphitylating reagent that is immobilized on a solid support. This allows for the swift phosphitylation of nucleosides as they are passed through the support, thereby generating the required phosphoramidite just in time for the synthesis cycle. nih.gov This strategy avoids the problems of long-term storage and the degradation pathways that can affect phosphoramidites, while also simplifying implementation in automated setups by avoiding complex filtration steps. nih.gov

Generation of Related Phosphine Derivatives for Organic Synthesis

Beyond nucleoside chemistry, β-cyanoethyl phosphorodichloridite is a building block for other reactive phosphorus compounds used in broader organic synthesis.

Synthesis of β-Cyanoethyl Phosphoramidochloridites

β-Cyanoethyl phosphoramidochloridites are valuable phosphitylating agents. Their synthesis starts from dichloro-β-cyanoethoxyphosphine, the same intermediate used for nucleoside phosphoramidite production. nih.govbohrium.com By reacting this intermediate with a selected secondary amine, such as N,N-diisopropylamine or morpholine, the corresponding β-cyanoethyl monochloro phosphoramidite is formed. nih.govbohrium.com These monochloro derivatives are the direct precursors to the final nucleoside phosphoramidite monomers, created by subsequent reaction with a protected nucleoside. nih.govbohrium.com

Development of Novel Phosphitylating and Triphosphitylating Reagents

Innovation in phosphitylating agent design continues to expand the utility of β-cyanoethyl-based phosphorus chemistry, including the development of solid-phase reagents for synthesizing complex phosphate-containing molecules.

Design and Synthesis of Solid-Phase β-Triphosphitylating Reagents

A novel solid-phase β-triphosphitylating reagent has been designed for the synthesis of nucleoside β-triphosphates. acs.orgnih.gov The synthesis of the core reagent begins with the reaction of phosphorus trichloride with 3-hydroxypropionitrile (B137533) to yield 2-cyanoethyl phosphorodichloridite. acs.org This is then converted through a series of steps into a soluble β-triphosphitylating reagent, which was shown to be stable for over two months at -20 °C. acs.org

For solid-phase applications, this reagent is attached to an aminomethyl polystyrene resin via a p-hydroxy benzyl alcohol linker. acs.orgnih.gov The resulting polymer-bound reagent can then be reacted with unprotected nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), adenosine, or cytidine, in the presence of an activator like 1H-tetrazole. acs.orgnih.gov The synthesis is completed through a sequence of on-resin oxidation, deprotection of the cyanoethyl groups, and acidic cleavage from the support, yielding the desired monosubstituted 5'-O-β-triphosphorylated nucleosides. acs.orgnih.gov This solid-phase method represents a significant advancement for preparing modified nucleoside triphosphates, which are valuable tools in biochemical and molecular biology research. acs.org

StepDescriptionReactants/Reagents
1Synthesis of Soluble ReagentPhosphorus trichloride, 3-hydroxypropionitrile, diisopropylamine (B44863), water
2Attachment to Solid SupportSoluble β-triphosphitylating reagent, aminomethyl polystyrene resin-bound p-acetoxybenzyl alcohol
3Reaction with NucleosidePolymer-bound reagent, unprotected nucleoside, 1H-tetrazole
4Oxidationt-Butyl hydroperoxide
5Deprotection & CleavageDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), acid
6Final ProductMonosubstituted 5'-O-β-triphosphorylated nucleoside

Bifunctional Phosphitylating Reagents in Complex Molecule Synthesis

While β-cyanoethyl phosphorodichloridite is most famously utilized as a precursor for the synthesis of phosphoramidite monomers for oligonucleotide synthesis, its inherent bifunctionality also lends itself to strategies in the synthesis of more complex molecular architectures. As a phosphorodichloridite, it possesses two reactive chlorine atoms, allowing for the sequential or simultaneous reaction with two nucleophiles, such as hydroxyl groups. This capability enables its use as a linking or cyclizing agent in the construction of intricate molecules.

One of the primary applications of β-cyanoethyl phosphorodichloridite in this context is in the formation of phosphate or phosphite (B83602) esters that bridge two different molecular fragments or two positions within the same molecule. The β-cyanoethyl group serves as a convenient protecting group for the resulting phosphite or phosphate, which can be readily removed under mild basic conditions via a β-elimination mechanism. This orthogonality with many other protecting groups used in organic synthesis makes it a valuable tool for chemists.

Research in the field of phospholipid synthesis has explored the use of reagents derived from β-cyanoethyl phosphorodichloridite. These approaches capitalize on the ability to introduce the phosphitylating agent and subsequently couple it to different hydroxyl-bearing moieties, such as glycerol derivatives and other alcohols, to construct the phosphate backbone of these essential biological molecules.

In a similar vein, the synthesis of various glycoconjugates can employ β-cyanoethyl phosphorodichloridite-derived reagents to link carbohydrate units to other molecules, including lipids or peptides. The phosphodiester linkage is a key structural feature in many biologically active glycoconjugates, and the bifunctional nature of this reagent provides a pathway to create these connections.

Furthermore, the reactivity of β-cyanoethyl phosphorodichloridite allows for the formation of cyclic phosphites or phosphates from diol substrates. This intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of complex cyclic natural products and their analogues. The resulting cyclic structures can be valuable intermediates that can be further elaborated into the final target molecules.

The following table summarizes representative applications of β-cyanoethyl phosphorodichloridite and its derivatives as bifunctional reagents in the synthesis of complex molecules beyond standard oligonucleotides.

Applications of β Cyanoethyl Phosphorodichloridite in Nucleic Acid Synthesis Research

Fundamental Principles of Solid-Phase Oligonucleotide Synthesis via the Phosphoramidite (B1245037) Method

Solid-phase synthesis, a technique where the growing oligonucleotide chain is anchored to a solid support, revolutionized the production of custom DNA and RNA sequences. santiago-lab.com This approach simplifies the purification process at each step, as reagents and byproducts can be easily washed away from the immobilized oligonucleotide. The phosphoramidite method is a cyclic process that typically involves four key steps: deprotection, coupling, capping, and oxidation. sigmaaldrich.comtwistbioscience.com

The key building blocks in this synthesis method are nucleoside phosphoramidites, which are derivatives of natural or synthetic nucleosides. wikipedia.org β-Cyanoethyl phosphorodichloridite is a precursor used in the synthesis of these crucial monomers. nih.gov Specifically, it is used to prepare β-cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites of deoxynucleosides. These phosphoramidite monomers are stable and suitable for automated DNA synthesis. nih.gov

For the coupling reaction to occur, the phosphoramidite must be activated. This is typically achieved by an acidic azole catalyst, such as tetrazole or 4,5-dicyanoimidazole (B129182). wikipedia.orgnih.gov The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. sigmaaldrich.comtwistbioscience.com The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, displacing the protonated amine and forming the desired phosphite (B83602) triester bond. sigmaaldrich.com The choice of activator can influence the rate and efficiency of the coupling reaction. nih.govoup.com

The phosphite triester linkage formed during the coupling step is unstable and susceptible to cleavage under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in the next cycle. trilinkbiotech.comatdbio.com Therefore, it is necessary to convert the P(III) phosphite triester to a more stable P(V) phosphate (B84403) triester. sigmaaldrich.comtrilinkbiotech.com This is accomplished through an oxidation step, which is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. sigmaaldrich.comnih.gov This oxidation is rapid and highly efficient, ensuring the integrity of the growing oligonucleotide chain. trilinkbiotech.com The resulting phosphate triester is protected by the β-cyanoethyl group, which remains in place until the final deprotection step. sigmaaldrich.comatdbio.com Alternative, anhydrous oxidation methods have also been developed. researchgate.net

Advanced Strategies in DNA Oligonucleotide Synthesis

Building upon the fundamental principles, significant research has focused on optimizing the efficiency and scalability of DNA synthesis, particularly through automation and the development of improved solid supports.

The cyclic nature of the phosphoramidite method is well-suited for automation, and modern DNA synthesizers can rapidly produce oligonucleotides of considerable length. santiago-lab.com These instruments automate the delivery of reagents for each step of the synthesis cycle: detritylation, coupling, capping, and oxidation. santiago-lab.com The stability of the β-cyanoethyl protected phosphoramidite monomers in solution is a key factor that enables their use in these automated platforms. nih.gov

Synthesis StepReagentsPurpose
Deprotection (Detritylation) Trichloroacetic acid in dichloromethaneRemoves the 5'-DMT protecting group to free the hydroxyl group for the next coupling reaction. sigmaaldrich.combiotage.com
Coupling Nucleoside phosphoramidite, Activator (e.g., tetrazole)Forms the phosphite triester bond between the incoming monomer and the growing chain. sigmaaldrich.comtwistbioscience.com
Capping Acetic anhydride, N-methylimidazoleAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. twistbioscience.comatdbio.com
Oxidation Iodine, water, pyridineConverts the unstable phosphite triester to a stable phosphate triester. sigmaaldrich.comatdbio.com

The solid support is a critical component of solid-phase oligonucleotide synthesis. Controlled Pore Glass (CPG) is a widely used solid support due to its rigid structure, chemical stability, and uniform porosity, which allows for efficient diffusion of reagents. polyorginc.comglenresearch.com The first nucleoside of the sequence is attached to the CPG support via a linker molecule. sbsgenetech.com

The properties of the CPG, such as pore size and loading capacity, can be tailored for specific applications. biosearchtech.com For instance, CPG with larger pore sizes is generally used for the synthesis of longer oligonucleotides to prevent steric hindrance within the pores. glenresearch.com The surface of the CPG can also be functionalized with different chemical groups to facilitate the attachment of the initial nucleoside or to introduce modifications at the 3'-end of the oligonucleotide. bioneer.comnih.govnih.gov The selection of an appropriate solid support is crucial for achieving high synthesis yields and purity. biosearchtech.com

CPG Pore Size (Å)Typical ApplicationLoading Capacity (µmol/g)
500-600Short to medium length oligos (<35mers), large-scale synthesisHigh (up to ~100)
1000Longer oligos (>35mers), modified oligonucleotidesMedium (25-40)
2000-3000Very long oligos (>80mers)Low (10-20)

Influence of Cyanoethyl Protecting Group on Synthesis Fidelity and Product Purity

The β-cyanoethyl group is the most widely used protecting group for the internucleotidic phosphate in both DNA and RNA synthesis. researchgate.netwikipedia.org Its widespread adoption is due to its stability throughout the sequential steps of the automated synthesis cycle and its facile and clean removal under mild basic conditions via a β-elimination mechanism. wikipedia.orgumich.edu This strategy is a key component of a reliable methodology that combines standard DNA protecting groups—such as 5'-O-DMT for the hydroxyl group and benzoyl or isobutyryl for exocyclic amino groups—with the β-cyanoethyl group for phosphate protection. nih.govmdpi.comresearchgate.net This combination consistently achieves high average stepwise coupling yields, often exceeding 99%. nih.govmdpi.comresearchgate.net

Despite its effectiveness, the use of the β-cyanoethyl group can impact the purity of the final oligonucleotide product. During the final deprotection step with aqueous ammonia (B1221849), the β-elimination reaction generates acrylonitrile (B1666552) as a byproduct. researchgate.netwikipedia.org Acrylonitrile is a reactive Michael acceptor that can subsequently react with the newly deprotected amino or imido groups on the nucleobases, leading to cyanoethylated adducts. researchgate.netwikipedia.org The imido NH group of thymine (B56734) residues is particularly susceptible to this modification. researchgate.net The formation of these cyanoethylated species contaminates the final product, potentially affecting its chemical and pharmaceutical properties if used as a DNA probe or nucleic acid therapeutic. researchgate.net To mitigate this side reaction, researchers have explored alternative deprotection strategies and fully protected deoxynucleoside phosphoramidite building blocks where all reactive nucleobase sites are protected. researchgate.net

Research on RNA Oligonucleotide Synthesis Methodologies

The chemical synthesis of RNA presents a significant challenge compared to DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. This requires an additional, orthogonal protecting group that is stable throughout the synthesis and can be removed without causing degradation or migration of the internucleotide phosphate linkage. nih.gov The phosphoramidite method, highly successful for DNA, has been adapted for RNA synthesis, with β-cyanoethyl phosphoramidites being central to this effort. nih.govmdpi.com

The adaptation of β-cyanoethyl chemistry to RNA synthesis involves the preparation of ribonucleoside 3'-phosphoramidites where the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group, the phosphate is protected by a β-cyanoethyl group, and the 2'-hydroxyl is protected by a suitable group like tert-butyldimethylsilyl (TBDMS). nih.govmdpi.comnih.gov These building blocks, often referred to as synthons, allow for the assembly of RNA sequences on automated DNA synthesizers with high coupling efficiencies. nih.govmdpi.comresearchgate.net The 2-cyanoethyl group is favored for phosphate protection in most RNA synthesis applications. twistbioscience.com Research has demonstrated that fully protected diisopropylamino-β-cyanoethyl ribonucleoside phosphoramidites can be prepared with high regioisomeric purity (>99.95%), leading to the successful synthesis of fully active RNA molecules. nih.govmdpi.comresearchgate.net

A novel approach has also been developed where the cyanoethyl group itself is used as a 2'-hydroxyl protecting group. umich.eduyoutube.com These 2'-O-cyanoethylated ribonucleoside phosphoramidites were found to have less steric hindrance around the 3' reaction site compared to commercially available building blocks using bulkier 2'-protecting groups. umich.edu The 2'-O-cyanoethyl group can be cleanly removed using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or by leveraging the reverse reaction of the Michael addition. umich.eduyoutube.com

The choice of the 2'-hydroxyl protecting group is critical in RNA synthesis and directly influences the efficiency of the coupling reaction involving the β-cyanoethyl phosphoramidite. nih.gov The protecting group must be robust enough to withstand all synthesis steps but removable at the end without damaging the RNA chain. nih.gov A bulky 2'-O-protecting group can sterically hinder the approach of the incoming phosphoramidite monomer, leading to lower coupling yields and longer reaction times. nih.govtwistbioscience.com

Several 2'-O-protecting groups have been developed and used in conjunction with β-cyanoethyl phosphoramidite chemistry. The most common is the tert-butyldimethylsilyl (TBDMS or TBS) group. nih.govnih.gov While effective, the synthesis of TBDMS-protected monomers can result in a mixture of 2'- and 3'-isomers that require careful separation. nih.gov To overcome the limitations of TBDMS, other protecting groups have been introduced, as detailed in the table below.

Protecting GroupFull NameKey Features & Considerations
TBDMS/TBS tert-butyldimethylsilylMost common; reliable but can lead to isomeric mixtures during monomer synthesis. nih.govnih.gov
TOM (Triisopropylsilyl)oxy]methylOffers more efficient synthesis with better coupling yields and shorter coupling times (99% at 2.5 min) due to minimal steric hindrance. nih.govnih.gov
ACE Bis(2-acetoxyethoxy)methylAllows for purification of RNA with the 2'-protecting group still attached, enhancing resistance to RNase degradation. nih.gov
Fpmp 1-(2-fluorophenyl)-4-methoxypiperidin-4-ylAn acetal (B89532) masking group used in one of the common strategies for solid-phase RNA synthesis.

The compatibility between the 2'-O-protecting group and the other protecting groups (base, phosphate, and 5'-hydroxyl) is essential for a successful synthesis strategy. twistbioscience.com

Synthesis of Modified Nucleic Acids and Analogs

β-Cyanoethyl phosphorodichloridite and the resulting phosphoramidites are versatile reagents that extend beyond the synthesis of standard DNA and RNA. They are instrumental in the preparation of nucleic acid analogs with modified internucleotide linkages or terminal phosphate groups, which are valuable tools in biochemistry and drug development.

The phosphoramidite approach has been adapted to create phosphoanhydride bonds, which are the basis of diphosphodiester and polyphosphate linkages. These methods allow for the synthesis of dinucleoside polyphosphates, which are important signaling molecules and potential therapeutics. An efficient strategy involves an iterative phosphoramidite approach where a phosphoramidite donor is coupled to a phosphate acceptor. umich.edu This P(III)-based chemistry requires subsequent oxidation to form the stable P(V) linkage. umich.edu Another methodology for creating dinucleoside polyphosphates involves reacting highly reactive nucleoside 5'-monophosphate-N-methylimidazolium salts with nucleoside mono-, di-, or triphosphates.

Nucleoside di- and triphosphates (NDPs and NTPs) are the building blocks for enzymatic nucleic acid synthesis and are central to cellular metabolism and signaling. Their chemical synthesis is crucial for creating modified analogs for therapeutic and research purposes. Several chemical methods have been developed, some of which are based on the high reactivity of P(III) intermediates related to phosphoramidite chemistry.

One effective method for synthesizing NDPs and NTPs utilizes the high reactivity of P(III)–P(V) mixed anhydrides. In a recent advancement, a scalable, one-pot, three-step reaction was developed. This process involves coupling a nucleoside phosphoramidite with pyrophosphate, followed by oxidation of the α-phosphate, and finally, elimination of the β-cyanoethyl protecting group from the α-phosphate. This strategy avoids the formation of dinucleotide diphosphate (B83284) side products and simplifies purification. Another approach uses cycloSal-nucleotides as starting materials, which react with phosphate nucleophiles like pyrophosphate to form the corresponding di- or triphosphates in good yields.

The table below summarizes key synthetic strategies for nucleoside polyphosphates.

Synthesis MethodKey Reagents/IntermediatesTarget Product(s)Key Advantages
Poulter's Method 5'-O-tosylated nucleosides, tetrabutylammonium pyrophosphateNDPsGood yields, high reliability for NDP preparation.
Carbodiimide Coupling N,N'-dicyclohexylcarbodiimide (DCC)NDPs, NTPsCondenses mononucleotides with inorganic phosphate.
cycloSal-Phosphate Triester 5-Acceptor-substituted cycloSal-nucleotides, pyrophosphateNDPs, NTPsEfficient, good yields, short reaction times.
Mixed P(III)-P(V) Anhydride Nucleoside phosphoramidite, pyrophosphateNTPsScalable, HPLC-free, one-pot reaction involving β-cyanoethyl group removal.

Incorporation of Modified Bases and Backbone Alterations

The versatility of the phosphoramidite method, which utilizes β-cyanoethyl-protected synthons, allows for the site-specific introduction of a wide array of chemical modifications into synthetic oligonucleotides. These modifications can alter the molecule's biological activity, stability, and structural characteristics.

Modified Bases:

Researchers have successfully incorporated numerous modified bases into oligonucleotides using the β-cyanoethyl phosphoramidite approach. This is typically achieved by synthesizing a phosphoramidite derivative of the desired modified nucleoside, which can then be used in standard automated solid-phase synthesis protocols. nih.gov

One area of investigation involves suppressing side reactions, such as the unwanted cyanoethylation of nucleobases during deprotection. By using fully protected deoxynucleoside 3′-phosphoramidite building blocks, where reactive sites on the bases are shielded, the formation of byproducts like N3-cyanoethylthymine can be effectively suppressed. nih.govresearchgate.net Conversely, the specific synthesis of an oligonucleotide containing N3-cyanoethylthymine has also been demonstrated, using a specially prepared phosphoramidite of this modified base to study its effects, such as acting as a chain terminator in DNA polymerase reactions. nih.gov

Beyond this, the methodology is widely used to introduce fluorescent labels and other functional groups. For instance, phosphoramidite derivatives of cyanine (B1664457) dyes like Cy5 have been designed and incorporated internally within oligonucleotides. acs.org This enables detailed studies of DNA and RNA structure and dynamics. Similarly, nucleosides carrying amino linkers can be converted to their corresponding phosphoramidites and incorporated into RNA sequences, allowing for postsynthetic conjugation with various reporter groups. nih.gov

Table 1: Examples of Modified Base Incorporation via β-Cyanoethyl Phosphoramidites

Modification Type Specific Example Application/Research Focus Reference
Reaction Byproduct StudyN3-cyanoethylthymineInvestigating its role as a potential DNA chain terminator. nih.gov
Fluorescent LabelingInternal Cy5 DyeProbing dye-dye interactions and DNA scaffold dynamics. acs.org
Post-synthesis ConjugationAmino-functionalized NucleosidesAttaching fluorescent dyes and nitroxide spin labels to RNA. nih.gov
Suppression of Side ReactionsFully Protected ThymidinePreventing unwanted cyanoethylation of the thymine base. nih.govresearchgate.net

Backbone Alterations:

Modifying the phosphodiester backbone of oligonucleotides is a critical strategy for enhancing their therapeutic potential, primarily by increasing their resistance to nuclease degradation. The β-cyanoethyl phosphoramidite chemistry is central to creating these alterations.

The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur. fupress.net This modification is introduced during the synthesis cycle by replacing the standard oxidation step with a sulfurization step. The resulting phosphorothioate linkage significantly enhances the oligonucleotide's stability against enzymatic degradation. wavelifesciences.com

Other backbone modifications include phosphoramidates, where a non-bridging oxygen is replaced by a nitrogen-containing group. For example, phosphorodiamidite morpholino building blocks, which are derivatives of β-cyanoethyl phosphoramidite chemistry, have been used to synthesize morpholino oligonucleotides and their chimeras with DNA. mdpi.com These modifications impart unique structural and functional properties to the resulting nucleic acid analogs. Methylphosphonates represent another class of backbone alteration, where the phosphodiester linkage is replaced by a P-C bond, and can be introduced using methylphosphonamidites in a manner analogous to standard β-cyanoethyl phosphoramidite protocols. glenresearch.com

Table 2: Common Backbone Modifications Using β-Cyanoethyl Phosphitylating Agents

Backbone Linkage Key Feature Primary Advantage Reference
Phosphorothioate (PS)Replacement of a non-bridging oxygen with sulfur.Increased resistance to nuclease degradation. fupress.netwavelifesciences.com
Phosphoramidate (B1195095) (e.g., Morpholino)Replacement of a non-bridging oxygen with a nitrogen moiety.Altered charge and structural properties; high nuclease resistance. mdpi.com
MethylphosphonateReplacement of phosphodiester with a P-C linkage.Neutral backbone, enhanced cellular uptake. glenresearch.com

Synthesis of Stereopure Antisense Oligonucleotides

A significant challenge and area of intense research in the synthesis of therapeutic oligonucleotides is the control of stereochemistry at the phosphorus atom. The introduction of modifications like the phosphorothioate linkage creates a chiral center at the phosphorus, resulting in a mixture of two diastereomers, designated as Rp and Sp. wavelifesciences.com These diastereomers can have different physicochemical and biological properties, including nuclease resistance, binding affinity to target RNA, and activation of enzymes like RNase H.

The standard synthesis using β-cyanoethyl phosphoramidites followed by sulfurization yields a random mixture of these Rp and Sp diastereomers at each linkage. nih.gov For a therapeutic antisense oligonucleotide with multiple phosphorothioate linkages, this results in a complex mixture of 2^n stereoisomers, where 'n' is the number of chiral centers. To overcome this complexity and develop drugs with defined properties, methods for the stereocontrolled synthesis of oligonucleotides are crucial.

The leading strategy for achieving stereopure synthesis involves the use of chiral auxiliaries attached to the phosphorus atom of the nucleoside phosphoramidite monomer. These auxiliaries direct the coupling reaction to favor the formation of one diastereomer over the other. nih.gov

Pioneering work in this area has led to the development of various chiral auxiliaries. One notable class is based on oxazaphospholidine derivatives. researchgate.net These auxiliaries are incorporated into the nucleoside monomer, and after the stereoselective coupling reaction on the solid support, the auxiliary is removed during the subsequent steps of the synthesis cycle. Another successful approach employs prolinol-derived chiral auxiliaries, which have been shown to provide high diastereoselectivity and reactivity, allowing for the efficient synthesis of stereopure oligonucleotides with either PS or phosphoramidate (PN) backbones. wavelifesciences.com

The process involves synthesizing diastereomerically pure nucleoside phosphoramidite monomers, each containing a specific chiral auxiliary that will produce either the Rp or Sp linkage upon coupling. By selecting the appropriate monomer for each step of the solid-phase synthesis, an oligonucleotide with a predetermined sequence of Rp and Sp phosphorothioate linkages can be assembled. researchgate.net This level of control is critical for the development of next-generation antisense therapeutics with optimized safety and efficacy profiles. Recent advancements have also explored the use of chiral catalysts, such as chiral phosphoric acids, to stereoselectively activate standard phosphoramidites, offering a potential alternative to stoichiometric chiral auxiliaries. rsc.org

Table 3: Approaches for Stereopure Oligonucleotide Synthesis

Method Description Key Advantage Reference
Chiral Auxiliaries (Oxazaphospholidine-based)A chiral group temporarily attached to the P(III) atom of the phosphoramidite directs the stereochemical outcome of the coupling reaction.Enables the synthesis of oligonucleotides with predefined P-chirality at specific positions. researchgate.net
Chiral Auxiliaries (Prolinol-derived)Prolinol-based chiral auxiliaries (e.g., DPSE and PSM) are used to create highly selective and reactive phosphoramidite monomers.High diastereoselectivity and stability, suitable for large-scale manufacturing of stereopure oligonucleotides. wavelifesciences.com
Catalytic Asymmetric SynthesisChiral Brønsted acids are used as catalysts to control the stereochemistry of the phosphitylation reaction.Avoids the need for stoichiometric chiral auxiliaries, improving atom economy. nih.govrsc.org

Mechanistic and Methodological Investigations in β Cyanoethyl Phosphorodichloridite Mediated Synthesis

Deprotection Chemistry of the β-Cyanoethyl Group in Nucleic Acid Synthesis

The β-cyanoethyl group is a cornerstone of modern solid-phase oligonucleotide synthesis, serving as the predominant protecting group for the internucleosidic phosphate (B84403) linkage. Its widespread use stems from its stability during the sequential coupling cycles and its facile removal under basic conditions. The deprotection chemistry is a critical final step that directly influences the yield and purity of the synthetic oligonucleotide.

The removal of the β-cyanoethyl protecting group from the phosphotriester backbone proceeds through a base-catalyzed β-elimination reaction. glenresearch.com This mechanism is initiated by the abstraction of the acidic proton on the carbon atom alpha to the electron-withdrawing cyano group. libretexts.org A base, typically ammonium (B1175870) hydroxide (B78521) or an amine, removes this proton, leading to the formation of a carbanion intermediate.

The conditions chosen for deprotection are critical for maintaining the integrity of the final oligonucleotide product. biosearchtech.com The standard protocol involves a single treatment with concentrated ammonium hydroxide, which simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl), and eliminates the β-cyanoethyl groups from the phosphate backbone. nih.govresearchgate.netbiosearchtech.com

However, the harshness of concentrated ammonia (B1221849) and the elevated temperatures often required can be detrimental to oligonucleotides containing sensitive or modified bases. biosearchtech.comnih.gov Prolonged exposure to strong alkaline conditions can lead to degradation of the oligonucleotide strand. glenresearch.com To address this, milder deprotection strategies have been developed. For instance, the "UltraMILD" system uses alternative base-protecting groups (such as Pac-dA, Ac-dC, and iPr-Pac-dG) that can be removed with a gentle solution of potassium carbonate in methanol (B129727) at room temperature. biosearchtech.comglenresearch.comglenresearch.com Another common alternative is the use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), which can significantly reduce deprotection times. glenresearch.com The choice of deprotection strategy must be carefully considered based on the specific composition of the oligonucleotide to ensure complete removal of all protecting groups without compromising the product's structural integrity. biosearchtech.com

Deprotection MethodReagent(s)Typical ConditionsCompatibility Notes
StandardConcentrated Ammonium Hydroxide55°C, 8-16 hoursStandard for DNA; may be too harsh for sensitive labels or RNA.
UltraFAST (AMA)Ammonium Hydroxide / 40% Methylamine (1:1)65°C, 10 minutesRequires acetyl-protected dC (Ac-dC) to prevent base modification. glenresearch.com Efficiently scavenges acrylonitrile (B1666552). glenresearch.com
UltraMILD0.05 M Potassium Carbonate in MethanolRoom Temperature, 4 hoursRequires UltraMILD amidites (Pac-dA, iPr-Pac-dG, Ac-dC). glenresearch.com Ideal for highly sensitive labels and modifications.
Gas-PhaseAmmonia or Methylamine GasRoom Temp to 55°C, <1 hourReduces liquid waste and can be very fast, especially with UltraMILD monomers. glenresearch.com

A critical side reaction during deprotection is the formation of adducts between the acrylonitrile byproduct and the nucleobases. glenresearch.com As a potent electrophile, acrylonitrile can react with nucleophilic sites on the DNA bases via a Michael addition reaction. glenresearch.com The N3 position of thymine (B56734) is particularly susceptible to this cyanoethylation, resulting in an N3-cyanoethylthymine adduct. glenresearch.comresearchgate.net This modification adds 53 Da to the mass of the oligonucleotide and can interfere with its biological function.

Several strategies have been developed to mitigate the formation of these adducts.

Use of Scavengers: Deprotection reagents containing strong nucleophiles, such as the methylamine in the AMA mixture, are highly effective. glenresearch.comresearchgate.net Methylamine rapidly reacts with and neutralizes the acrylonitrile in the solution, preventing it from modifying the oligonucleotide. glenresearch.com

Pre-Cleavage Deprotection: A common practice, particularly in large-scale synthesis, is to perform a pre-treatment step before cleavage from the solid support. glenresearch.comresearchgate.net By treating the support-bound oligonucleotide with a solution of a hindered, non-nucleophilic base like diethylamine (B46881) in acetonitrile (B52724), the β-cyanoethyl groups are eliminated. The resulting acrylonitrile and the base can then be washed away before the oligonucleotide is cleaved from the support with ammonium hydroxide. This spatial separation of acrylonitrile from the dissolved oligonucleotide minimizes adduct formation. glenresearch.com

Research continues to yield novel deprotection strategies that offer greater efficiency, speed, and compatibility with sensitive molecules. The development of "UltraMILD" and "UltraFAST" protocols represents a significant advance. glenresearch.com These methods rely on a combination of optimized base-protecting groups on the phosphoramidite (B1245037) monomers and tailored deprotection reagents. biosearchtech.comglenresearch.com

More recently, strategies have been explored that move away from traditional basic conditions entirely. For example, the use of the 1,3-dithian-2-yl-methyl (Dim) group for phosphate protection allows for deprotection under oxidative conditions with sodium periodate, followed by treatment with aniline. nih.govrsc.org This approach avoids the use of harsh bases and nucleophiles, making it suitable for the synthesis of oligonucleotides containing extremely sensitive non-canonical nucleotides. nih.gov The development of orthogonal protecting group strategies, where different classes of protecting groups can be removed independently under specific conditions, continues to expand the toolkit for complex oligonucleotide synthesis. diva-portal.org

Catalysis and Reaction Kinetics in Phosphoramidite Coupling Reactions

Activators are essential catalysts in the phosphoramidite coupling step. 1H-Tetrazole was the classic activator for many years and its mechanism has been studied in detail. psu.eduglenresearch.com It plays a dual role in the reaction:

Acid Catalyst: The activator, being a weak acid, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group. psu.eduglenresearch.com This protonation converts the amine into a better leaving group. psu.edu

Nucleophilic Catalyst: The conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive phosphotetrazolide intermediate. psu.eduglenresearch.comresearchgate.netnih.gov

This activated intermediate is then rapidly attacked by the 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite (B83602) triester linkage and regenerating the activator. glenresearch.comoup.com The nucleophilic displacement of the amine by the activator anion is generally considered the rate-determining step. glenresearch.com

The efficiency of the activator is related to its acidity (pKa) and nucleophilicity. More acidic activators can speed up the initial protonation step, but excessive acidity can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group, leading to undesired side products. glenresearch.com This has led to the development of a variety of activators with finely tuned properties. For example, 4,5-dicyanoimidazole (B129182) (DCI) is less acidic than 1H-tetrazole but is a more effective activator because of its higher nucleophilicity and greater solubility in acetonitrile, allowing for faster coupling times. oup.com Other "turbo" activators like 5-ethylthio-1H-tetrazole (ETT) are more acidic and are often favored for sterically demanding couplings, such as in RNA synthesis. glenresearch.com

ActivatorAbbreviationpKaKey Characteristics
1H-Tetrazole-4.9 researchgate.netTraditional standard; acts as both acid and nucleophilic catalyst. psu.edu
4,5-DicyanoimidazoleDCI5.2Less acidic but more nucleophilic than tetrazole; highly soluble, allowing faster coupling rates. oup.com
5-Ethylthio-1H-tetrazoleETT4.3More acidic "turbo" activator; popular for RNA synthesis. glenresearch.com
5-(4-Nitrophenyl)-1H-tetrazole-3.7 researchgate.netA more acidic activator used to increase reaction rates. glenresearch.comresearchgate.net

Investigations into Coupling Efficiency and Side Reactions

The use of β-cyanoethyl phosphorodichloridite as a phosphorylating agent in the synthesis of oligonucleotides was a notable step in the development of solid-phase synthesis methodologies. The efficiency of the coupling reaction and the minimization of side reactions are paramount to achieving high yields of the desired full-length oligonucleotide.

Research into the coupling efficiency of phosphorodichloridite-mediated synthesis has shown that while effective, it is highly dependent on reaction conditions such as solvent, temperature, and the specific nucleosides being coupled. Condensations can be carried out in a range of solvents, including tetrahydrofuran (B95107) (THF), pyridine (B92270), and dimethylformamide (DMF), and at temperatures from -78°C to 20°C. However, a slight decrease in yield has been observed with increasing temperature, particularly in dinucleotide condensations.

A significant side reaction of concern is the cyanoethylation of nucleobases, particularly the T residue. This occurs during the deprotection step when the β-cyanoethyl protecting group is removed. The elimination of this group generates acrylonitrile, which can then react with the nucleobases. While this is a major issue during the final deprotection, the reactivity of the phosphorodichloridite reagent itself can lead to side reactions during the coupling phase, though this is less extensively documented in readily available literature. To mitigate the issue of cyanoethylation during deprotection, strategies such as the use of fully protected deoxynucleoside 3′-phosphoramidite building blocks have been explored to suppress this reaction.

Below is a data table summarizing key findings related to coupling efficiency and side reactions.

ParameterObservation/FindingReference
Coupling Efficiency Generally high, but sensitive to temperature and solvent conditions.
Side Reactions Cyanoethylation of nucleobases, especially thymine, is a significant side reaction during the deprotection step.
Mitigation Strategies Use of fully protected monomer building blocks to minimize side reactions on the nucleobases.

Comparison with Alternative Phosphorylating Chemistries

The development of oligonucleotide synthesis has been marked by the evolution of phosphorylating chemistries, with each new method aiming to improve upon the efficiency, reliability, and scope of the previous one. The β-cyanoethyl phosphorodichloridite method was an important intermediate step, and its comparison with subsequent P(V) reagent systems and alternative phosphate protecting groups provides valuable context for its utility and limitations.

Comparative Studies with P(V) Reagent Systems in Oligonucleotide Synthesis

More recent advancements in oligonucleotide synthesis have seen the emergence of P(V)-based reagent systems, which offer a different mechanistic pathway compared to the P(III) chemistry of phosphorodichloridites and their successor, phosphoramidites. While direct comparative studies between β-cyanoethyl phosphorodichloridite and modern P(V) reagents are not common due to the significant time gap in their primary use, a conceptual comparison can be made based on the evolution of the field.

P(V) platforms are designed to install a variety of phosphate linkages, including stereodefined or racemic thiophosphates, native phosphodiesters, and phosphorodithioates, with high efficiency. nih.govresearchgate.net These systems often use more stable and sustainably prepared reagents. nih.gov A key advantage of some P(V) systems is the elimination of the oxidation step required in P(III) chemistry, which can streamline the synthesis cycle. rsc.org Furthermore, the development of P(V) reagents has been driven by the need to overcome challenges such as the sluggish reaction rates and chemoselectivity issues that were sometimes associated with earlier phosphorylating agents. nih.govugr.eschemrxiv.org

The table below provides a high-level comparison of the characteristics of phosphorodichloridite (a P(III) reagent) and modern P(V) reagent systems.

Featureβ-Cyanoethyl Phosphorodichloridite (P(III) Chemistry)Modern P(V) Reagent Systems
Oxidation State of Phosphorus P(III)P(V)
Synthesis Cycle Requires a separate oxidation step to form the stable phosphate linkage.Often does not require a separate oxidation step. rsc.org
Reagent Stability Can be sensitive to moisture and air.Generally designed for enhanced stability. researchgate.net
Versatility of Linkages Primarily used for standard phosphodiester linkages.Capable of generating a wide variety of modified phosphate linkages with stereocontrol. nih.govresearchgate.net
Side Reactions Prone to side reactions related to the P(III) chemistry and the protecting groups used.Designed to minimize side reactions and improve chemoselectivity. researchgate.netugr.eschemrxiv.org

Evaluation against Other Phosphate Protecting Groups (e.g., Methyl, Trichloroethyl)

The choice of the phosphate protecting group is critical in oligonucleotide synthesis, as it must be stable throughout the synthesis cycles and be readily removable at the end without damaging the oligonucleotide product. The β-cyanoethyl group was one of several protecting groups investigated for use with the phosphorodichloridite method.

Comparative studies have evaluated the β-cyanoethyl group against others such as methyl and trichloroethyl. The trichloroethyl group was found to be one of the most stable protecting groups. The β-cyanoethyl and methyl groups, while perhaps less stable, offer specific advantages. For instance, the β-cyanoethyl group is easily removed under mild basic conditions.

A study comparing various phosphorodichloridites with different protecting groups, including trichloroethyl, tribromoethyl, cyanoethyl, benzyl, methyl, p-chlorophenyl, and nitrophenethyl, found that the trichloroethyl and nitrophenethyl groups appeared to be the most stable. In contrast, the β-cyanoethyl and methyl groups offered certain advantages in terms of deprotection. The stability of the N-isobutyryl deoxyguanosine reagent was found to be lower with methyl protection compared to β-cyanoethyl protection, with the latter showing a slower rate of decomposition. nih.gov

The following table summarizes the characteristics of these common phosphate protecting groups.

Protecting GroupStabilityDeprotection ConditionsAdvantagesDisadvantages
β-Cyanoethyl ModerateMild base (e.g., dilute ammonia)Facile and clean removal.Can lead to cyanoethylation of nucleobases. nih.gov
Methyl ModerateThiophenolate treatment (odorless alternatives later developed)Small size.Deprotection can be inconvenient. umich.edu
Trichloroethyl HighReductive cleavage (e.g., Zn/Cu in DMF)Very stable to acidic and mild basic conditions.Deprotection requires specific and potentially harsh reagents.

Analytical and Characterization Techniques in β Cyanoethyl Phosphorodichloridite Research

Spectroscopic Methods for Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable for real-time monitoring of the chemical transformations involving β-cyanoethyl phosphorodichloridite and its derivatives.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary tool for monitoring the reactions of organophosphorus compounds due to its sensitivity to the chemical environment of the phosphorus nucleus. scilit.comrsc.org In the context of oligonucleotide synthesis, ³¹P NMR is invaluable for tracking the conversion of β-cyanoethyl phosphorodichloridite to the corresponding phosphoramidite (B1245037) reagents. The chemical shift of the phosphorus atom provides a clear indication of its oxidation state and bonding environment.

For instance, the reaction to form a phosphoramidite from a chlorophosphoramidite can be monitored by observing the disappearance of the signal corresponding to the starting material and the appearance of a new signal for the product. rsc.org The ³¹P NMR spectra of chlorophosphoramidites typically show signals in the range of ~174-180 ppm. rsc.org Upon successful reaction with a protected nucleoside, a new set of peaks will appear, characteristic of the newly formed phosphoramidite. This non-invasive technique allows for in-situ and on-line reaction monitoring, providing kinetic data and insights into reaction mechanisms. whiterose.ac.uk The ability to quickly assess the completeness of the reaction and identify any side products is crucial for optimizing the synthesis process.

Chromatographic and Separation Techniques for Purification

Following the synthesis steps, chromatographic methods are employed to isolate and purify the desired products from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of synthetic oligonucleotides and their precursors. atdbio.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on differences in hydrophobicity. For purity assessment, a small aliquot of the synthesized product is injected into the HPLC system. The resulting chromatogram provides a quantitative measure of the purity of the sample, with the area under the peak corresponding to the desired product being proportional to its concentration.

The choice of stationary phase, such as C18 silica (B1680970) gel, and the mobile phase composition are critical for achieving optimal separation. nih.gov Ion-pairing agents are often added to the mobile phase to improve the retention and resolution of the negatively charged oligonucleotides. hamiltoncompany.com HPLC can effectively separate the full-length oligonucleotide product from shorter, truncated sequences (failure sequences) that are common impurities in solid-phase synthesis. atdbio.comhamiltoncompany.com

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Commonly C18 silica gel or a highly stable polymer-based C18 column. hamiltoncompany.com
Mobile Phase A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer, often containing an ion-pairing agent. hamiltoncompany.com
Detection UV/Visible spectrophotometry is typically used, detecting the absorbance of the nucleic acid bases. atdbio.com
Application Purity assessment of crude and purified oligonucleotides, separation of full-length products from failure sequences. atdbio.comhamiltoncompany.com

In addition to HPLC, other chromatographic methods are employed for the purification of intermediates and final oligonucleotide products.

Silica Gel Chromatography: Silica gel is a versatile adsorbent used in column chromatography for the purification of various organic compounds, including the phosphoramidite intermediates used in oligonucleotide synthesis. oup.comoup.com The polarity of the silica gel allows for the separation of compounds based on their differential adsorption. For instance, after the phosphitylation reaction, the crude product can be passed through a short pad of silica gel to remove impurities. rsc.org This method is effective for purifying stable phosphoramidite intermediates, which can then be used in subsequent coupling reactions with high efficiency. oup.com

C18 Sep-Pak Cartridges: C18 Sep-Pak cartridges are a form of solid-phase extraction that utilizes a C18-modified silica stationary phase. These cartridges are widely used for the purification and desalting of synthetic oligonucleotides. nih.govresearchgate.netucsd.edu The principle of separation is based on the reversible affinity of the oligonucleotides for the silica gel. nih.govresearchgate.net The crude oligonucleotide solution is loaded onto the cartridge, and impurities such as salts and small molecules are washed away. The purified oligonucleotide is then eluted with a higher concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727). ucsd.edu This technique is particularly useful for the rapid purification of radiolabeled or unlabeled oligonucleotides. nih.govresearchgate.net

Method Stationary Phase Principle of Separation Application in Oligonucleotide Synthesis
Silica Gel Chromatography Silica GelAdsorptionPurification of phosphoramidite intermediates. rsc.orgoup.com
C18 Sep-Pak C18-modified SilicaReversed-PhaseDesalting and purification of final oligonucleotide products. nih.govucsd.edu

Advanced Characterization of Synthesized Oligonucleotides

After purification, it is imperative to verify the sequence of the synthesized oligonucleotide to ensure it is correct for its intended application.

Validating the sequence of a synthetic oligonucleotide is a critical quality control step. nih.govoxfordglobal.com Several sequencing methodologies are employed for this purpose, ranging from classical to high-throughput techniques.

Sanger Sequencing: Considered a gold standard, Sanger sequencing relies on the chain-termination method using dideoxynucleotides. oxfordglobal.com It is highly accurate for sequencing relatively short oligonucleotides. oxfordglobal.com The process involves enzymatic synthesis of DNA strands of varying lengths, which are then separated by size to read the sequence.

Next-Generation Sequencing (NGS): NGS technologies, such as Illumina sequencing, have revolutionized nucleic acid sequencing by enabling the parallel sequencing of millions of DNA fragments. oxfordglobal.comnih.gov For oligonucleotide validation, NGS provides high-throughput and deep sequencing, allowing for the detection of not only the correct sequence but also any low-level sequence variations or errors that may have occurred during synthesis. oxfordglobal.comoup.com Digital sequencing approaches using unique molecular identifiers can be applied to quantify errors in chemically synthesized oligonucleotides with high sensitivity. oup.com The choice of sequencing platform and method depends on factors such as the required turnaround time, sensitivity, and the complexity of the genetic variants to be assessed. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of analytical methods using nucleic acid sequence-based technologies, which include specifying the exact oligonucleotide sequences for primers used in the sequencing reactions. fda.gov

Mass Spectrometry for Structural Elucidation of Poly(phosphodiester)s

For poly(phosphodiester)s, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions of the polymer chains in the gas phase. dtic.mil Due to the acidic nature of the phosphate (B84403) backbone, these polymers are readily ionized in the negative ion mode. nih.gov Subsequent analysis of these ions is performed using collision-induced dissociation (CID), a technique where the ions are accelerated and collided with neutral gas molecules, leading to fragmentation. soton.ac.uk

Detailed Research Findings

Research into the mass spectrometric analysis of poly(phosphodiester)s has revealed a characteristic and predictable fragmentation behavior. Upon collisional activation, the primary cleavage event occurs at the phosphodiester bonds along the polymer backbone. nih.gov This fragmentation pattern is highly informative for sequence analysis, especially in sequence-defined poly(phosphodiester)s where different monomer units are arranged in a specific order. nih.gov The resulting product ions provide a ladder of fragments that can be used to read the monomer sequence. nih.gov

Unlike natural DNA, which can undergo complex fragmentation including the loss of nucleobases, synthetic poly(phosphodiester)s often exhibit cleaner fragmentation spectra dominated by backbone cleavage. researchgate.net This simplifies the interpretation of the mass spectra and allows for a more straightforward determination of the polymer's primary structure.

The fragmentation of a poly(phosphodiester) chain generally results in two main series of fragment ions, commonly designated as a-ions and y-ions, depending on which side of the phosphate group the charge is retained. This allows for the sequence to be read in both directions, providing a high degree of confidence in the structural assignment. researchgate.net

Below is a representative data table illustrating the expected fragment ions from the tandem mass spectrometry of a hypothetical poly(phosphodiester) oligomer. The table demonstrates how the systematic cleavage of the phosphodiester bonds allows for the elucidation of the polymer's structure.

Fragment Ion TypeNumber of Monomer Units (n)Theoretical m/z
[M-H]⁻5853.15
y₄4683.12
y₃3513.09
y₂2343.06
y₁1173.03
a₅-B5772.13
a₄-B4602.10
a₃-B3432.07
a₂-B2262.04

This is an interactive data table. You can sort the columns by clicking on the headers.

Emerging Research Frontiers and Future Directions

Applications in Chemical Biology and Enzymatic Studies

The primary application of beta-Cyanoethyl phosphorodichloridite in this realm is indirect, serving as the foundational reagent for producing beta-cyanoethyl phosphoramidites. These more stable derivatives are the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the creation of custom DNA and RNA strands with specific modifications.

The synthesis of modified oligonucleotides, made possible by phosphoramidite (B1245037) chemistry, is a powerful tool for probing enzyme function. Custom-synthesized RNA molecules, for instance, have been used to study the activity of catalytic RNA molecules, or "ribozymes". By preparing these oligoribonucleotides chemically, researchers can compare their activity directly with their enzymatically produced counterparts. nih.gov

For example, chemically synthesized molecules such as a 24-mer microhelix, a 35-mer minihelix, and components of a "Hammerhead Ribozyme" have been shown to possess equal or superior activity in biochemical assays compared to those made using T7 RNA polymerase. nih.govbiotage.co.jp This capability allows for precise studies of enzyme kinetics and substrate specificity by systematically altering the nucleic acid sequence or incorporating non-natural bases.

The phosphoramidite method, which stems from reagents like this compound, is a prime example of highly specific, sequential chemoselective modification. In the automated synthesis of DNA and RNA, phosphoramidite monomers are added one by one to a growing chain on a solid support. biotage.co.jp This process involves a series of controlled chemical reactions—detritylation, coupling, capping, and oxidation—that must be highly efficient and selective to yield the desired full-length oligonucleotide.

This precise control allows for the site-specific incorporation of modified bases, fluorescent labels, or other functional groups into nucleic acids. This technique underpins the creation of therapeutic oligonucleotides, diagnostic probes, and complex biomolecular constructs for advanced research.

Theoretical and Computational Investigations Related to Phosphorus Chemistry

The field of phosphorus chemistry is increasingly supported by theoretical and computational methods that provide deep insights into the structure, reactivity, and mechanisms of phosphorus-containing compounds. acs.orgresearchgate.net Computational studies employ a range of methods, such as Density Functional Theory (DFT) and ab initio calculations, to model and predict the behavior of these molecules. acs.orgnih.gov

These theoretical approaches are invaluable for understanding the complex reaction mechanisms involved in phosphorylation and phosphitylation. h1.co For instance, computational analysis can elucidate the role of the phosphorus atom in stabilizing reaction intermediates and transition states, explaining the high reactivity of reagents like phosphorodichloridites and the mechanism of activation for phosphoramidites. nih.gov As computational power grows, these studies will continue to guide the rational design of new, more efficient, and selective phosphorus reagents for chemical synthesis and biological applications. nih.gov

Table 2: Common Computational Methods in Phosphorus Chemistry
MethodApplication in Phosphorus Chemistry
Density Functional Theory (DFT)Investigating electronic structure, reaction mechanisms, and thermodynamic properties. nih.gov
Ab initio methodsHigh-accuracy calculations of molecular properties and reaction pathways. acs.org
Molecular Dynamics (MD)Simulating the dynamic behavior of phosphorus-containing molecules and their interactions. nih.gov

Modeling Reaction Pathways and Intermediates

Theoretical Frameworks: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. These computational methods can map out the potential energy surface of a reaction, identifying the lowest energy pathways and characterizing the fleeting species that are formed along the way.

Plausible Reaction Pathways: The reaction of this compound with a nucleophile, such as an alcohol (ROH), is expected to proceed via a nucleophilic substitution at the phosphorus center. Two plausible, competing pathways are generally considered for such reactions:

A concerted SN2-like mechanism: In this pathway, the nucleophile attacks the phosphorus center at the same time as a chloride ion departs. This process would proceed through a single transition state.

A stepwise mechanism involving a pentacoordinate intermediate: This pathway involves the initial formation of a transient pentacoordinate phosphorus intermediate. This intermediate can then undergo pseudorotation before the departure of the leaving group.

Computational studies on analogous phosphorus(III) chlorides suggest that the operative mechanism can be influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

Key Intermediates: The intermediates in these reactions are typically highly reactive and short-lived. In the context of oligonucleotide synthesis where this compound is a precursor to phosphoramidites, the reaction with a secondary amine (R₂NH) is of paramount importance. The reaction is expected to form a phosphoroamidodichloridite intermediate. Further reaction with a nucleoside in the presence of an activator would then proceed through protonated intermediates and ultimately form the desired phosphoramidite.

Modeling Data: While specific computational data for this compound is not extensively available in public literature, the table below provides a hypothetical representation of the types of data that would be generated from such studies on a related phosphitylation reaction.

Reaction StepIntermediate/Transition StateCalculated ParameterHypothetical ValueSignificance
Nucleophilic Attack[ROH-P(Cl)₂(OCH₂CH₂CN)]Activation Energy (kcal/mol)10-15Energy barrier to formation of the initial complex.
Chloride Departure[RO-P(Cl)(OCH₂CH₂CN)]⁺ Cl⁻Intermediate Stability (kcal/mol)-5 to -10Stability of the phosphonium-like intermediate.
Product FormationRO-P(Cl)(OCH₂CH₂CN)Reaction Enthalpy (kcal/mol)-20 to -30Overall thermodynamic driving force of the reaction.

This table is illustrative and intended to represent the type of data obtained from computational modeling.

Future research in this area will likely focus on building accurate computational models for the reactions of this compound to predict reactivity, guide the choice of reaction conditions, and potentially design more efficient phosphitylating agents.

Understanding Stereochemical Aspects in Phosphorus-Containing Compounds

The phosphorus atom in derivatives of this compound can be a stereocenter, leading to the possibility of P-chiral compounds. The stereochemical outcome of reactions at this center is of significant interest, particularly in the synthesis of stereopure oligonucleotides (e.g., phosphorothioates), where the configuration at the phosphorus atom can have a profound impact on their biological activity.

Stereochemistry of Nucleophilic Substitution: The stereochemical course of nucleophilic substitution at a trivalent phosphorus center is not as strictly defined as at a tetrahedral carbon. The reaction can proceed with either inversion or retention of configuration, and the outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: A direct, backside attack, analogous to the SN2 mechanism at carbon, would lead to an inversion of the stereochemical configuration at the phosphorus center.

Retention of Configuration: A mechanism involving the formation of a trigonal bipyramidal intermediate, which does not undergo pseudorotation before the departure of the leaving group from an apical position, can lead to retention of configuration. Electrophilic reactions at P(III) centers are often observed to proceed with retention.

Influence of the Beta-Cyanoethyl Group: The beta-cyanoethyl group plays a crucial role as a protecting group for the phosphate (B84403)/phosphite (B83602) moiety during oligonucleotide synthesis. Its influence on the stereochemical outcome of reactions at the phosphorus center is an area that warrants further investigation. It is plausible that the electronic and steric properties of this group could influence the stability of intermediates and transition states, thereby directing the stereochemical course of the reaction.

Synthesis of P-Chiral Compounds: The synthesis of enantiomerically pure P-chiral compounds is a significant challenge in organophosphorus chemistry. This compound can serve as a starting material for the synthesis of P-chiral phosphites and phosphoramidites. The diastereoselective reaction of this compound with a chiral alcohol or amine can, in principle, lead to the formation of diastereomeric products that could be separated.

Research Findings on Related Systems: Studies on related P-chiral phosphorus(III) compounds have demonstrated that the stereochemical outcome can be controlled by the choice of reagents, catalysts, and reaction conditions. For instance, the use of chiral auxiliaries or catalysts can favor the formation of one stereoisomer over the other.

Reaction TypeReactantStereochemical OutcomeInfluencing Factors
Reaction with Chiral AlcoholChiral DiolDiastereoselectiveSteric hindrance, hydrogen bonding
Aminolysis with Chiral AmineChiral AmineDiastereoselectiveNature of the amine, solvent polarity
Oxidation/SulfurizationP(III) speciesRetention or InversionOxidizing/sulfurizing agent, mechanism

Future research will likely focus on developing stereoselective synthetic methods that utilize this compound to produce P-chiral building blocks for various applications, including asymmetric catalysis and therapeutic oligonucleotides. A deeper understanding of the factors governing the stereochemistry of its reactions is paramount to achieving this goal.

Q & A

Q. How is beta-cyanoethyl phosphorodichloridite synthesized in laboratory settings?

this compound is synthesized by reacting phosphorus trichloride (PCl₃) with 2-cyanoethanol under anhydrous conditions. A typical protocol involves adding 2-cyanoethanol dropwise to PCl₃ in an inert solvent (e.g., dichloromethane) at 0–5°C, followed by stirring under nitrogen for 4–6 hours. The reaction mixture is then filtered to remove HCl byproducts, and the solvent is evaporated under reduced pressure to yield the product. This method parallels the synthesis of ethyl phosphorodichloridite, with adjustments for the cyanoethyl group’s reactivity .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include:

  • ³¹P NMR spectroscopy : A singlet peak near δ 140–150 ppm confirms the dichloridite structure.
  • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to the cyano group) and δ 120 ppm (CN carbon) verify the cyanoethyl moiety.
  • Mass spectrometry (EI-MS) : A molecular ion peak at m/z ~172 (C₃H₄Cl₂NOP⁺) confirms molecular weight.
  • IR spectroscopy : A sharp absorption band at ~2250 cm⁻¹ corresponds to the C≡N stretch .

Q. What are the primary applications of this compound in oligonucleotide synthesis?

It serves as a transient protecting group for phosphate moieties during solid-phase oligonucleotide synthesis. The beta-cyanoethyl group stabilizes the phosphite triester intermediate, preventing hydrolysis and side reactions. After chain elongation, it is removed under mild basic conditions (e.g., aqueous ammonia), ensuring high coupling efficiency and minimal strand cleavage .

Advanced Research Questions

Q. How to optimize reaction conditions for this compound in phosphoramidite synthesis?

Optimization involves:

  • Solvent selection : Acetonitrile enhances reaction rates compared to THF due to better solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of nucleoside to phosphorodichloridite minimizes excess reagent while ensuring complete phosphorylation.
  • Catalysts : Addition of 0.1 eq. of 1H-tetrazole accelerates coupling by protonating the phosphite intermediate.
  • Temperature : Reactions at 25°C for 30 minutes yield >95% conversion, as demonstrated in trinucleotide phosphoramidite synthesis .

Q. How does the beta-cyanoethyl group influence the stability and reactivity of phosphorodichloridite intermediates?

The electron-withdrawing cyano group reduces electron density at the phosphorus center, enhancing electrophilicity and accelerating coupling reactions. However, steric hindrance from the ethyl chain can reduce reactivity in bulky substrates. Comparative studies with methyl-protected analogs show that beta-cyanoethyl derivatives exhibit 20–30% faster coupling kinetics but require stricter moisture control to prevent premature hydrolysis .

Q. What strategies mitigate side reactions when using this compound in automated DNA synthesizers?

  • Moisture control : Maintain argon atmosphere and use molecular sieves in reagent reservoirs.
  • Coupling time optimization : Extend coupling times to 60 seconds for high-GC content sequences to reduce truncation products.
  • Capping step : Use acetic anhydride/1-methylimidazole to block unreacted 5’-OH groups, minimizing deletion errors.
  • Post-synthesis purification : Reverse-phase HPLC with triethylammonium acetate buffer removes cyanoethyl hydrolysis byproducts .

Q. How to analyze and resolve discrepancies in reported yields of this compound derivatives?

Systematic analysis includes:

  • Statistical comparison : Apply ANOVA to evaluate the impact of variables (e.g., solvent purity, temperature).
  • Reproducibility checks : Replicate protocols from literature with identical reagents and equipment.
  • Side reaction profiling : Use LC-MS to identify and quantify byproducts (e.g., oxidized phosphotriesters). Discrepancies often arise from trace moisture or variations in nucleophile activation; rigorous drying of reagents and substrates can improve consistency .

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